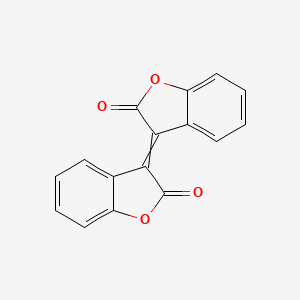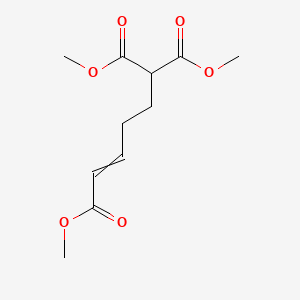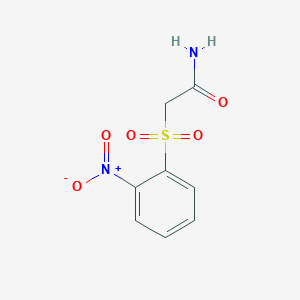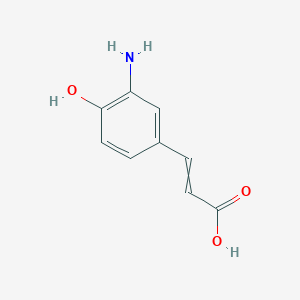
Formic acid--2-(phenylselanyl)ethan-1-ol (1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Formic acid–2-(phenylselanyl)ethan-1-ol (1/1) is a chemical compound that combines formic acid with 2-(phenylselanyl)ethan-1-ol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of formic acid–2-(phenylselanyl)ethan-1-ol typically involves the reaction of formic acid with 2-(phenylselanyl)ethan-1-ol under controlled conditions. The reaction is usually catalyzed by a strong acid such as sulfuric acid to facilitate the esterification process . The reaction conditions, including temperature and reaction time, are optimized to achieve a high yield of the desired product.
Industrial Production Methods
Industrial production of formic acid–2-(phenylselanyl)ethan-1-ol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain a high-purity product.
Analyse Chemischer Reaktionen
Types of Reactions
Formic acid–2-(phenylselanyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into simpler alcohols or hydrocarbons.
Substitution: The phenylselanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or hydrocarbons.
Wissenschaftliche Forschungsanwendungen
Formic acid–2-(phenylselanyl)ethan-1-ol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Formic acid, 2-phenylethyl ester: Another ester of formic acid with a phenyl group.
Phenethyl alcohol: A related compound with similar structural features.
Uniqueness
Formic acid–2-(phenylselanyl)ethan-1-ol is unique due to the presence of the phenylselanyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications and research studies.
Eigenschaften
| 91228-21-6 | |
Molekularformel |
C9H12O3Se |
Molekulargewicht |
247.16 g/mol |
IUPAC-Name |
formic acid;2-phenylselanylethanol |
InChI |
InChI=1S/C8H10OSe.CH2O2/c9-6-7-10-8-4-2-1-3-5-8;2-1-3/h1-5,9H,6-7H2;1H,(H,2,3) |
InChI-Schlüssel |
ONHZQMBIBIQNOS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)[Se]CCO.C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,8-Dimethyl-2,7-bis[(methylsulfanyl)methyl]naphthalene](/img/structure/B14361849.png)

![4,4'-Oxybis[N-(4-nitrophenyl)benzene-1-sulfonamide]](/img/structure/B14361890.png)




